molecular formula C8H15N5O2 B102505 Oxdralazine CAS No. 17259-75-5

Oxdralazine

Cat. No. B102505
CAS RN: 17259-75-5
M. Wt: 213.24 g/mol
InChI Key: POFDNYKJHWKGDU-UHFFFAOYSA-N
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Description

Oxdralazine is a chemical compound that belongs to the class of vasodilators. It is used to treat hypertension and angina. Oxdralazine is a potent drug that has been extensively studied for its therapeutic effects.

Scientific Research Applications

Hemodynamic Effects

Oxdralazine, a pyridazine derivative, has been studied for its hemodynamic effects. It's shown to induce prolonged arteriolar dilation, leading to a significant fall in arterial pressure. This effect peaks in 3-4 hours and is sustained for more than 6 hours. Oxdralazine also increases cardiac output and heart rate, demonstrating its potent systemic arteriolar dilation properties with a longer-sustained action and more prominent reflex sympathetic stimulation compared to similar drugs like hydralazine (Moskowitz & Cohn, 1980).

Comparative Efficacy in Essential Hypertension

A comparative study of oxdralazine and dihydralazine in patients with moderate and severe essential hypertension showed that oxdralazine was more effective in reducing blood pressure than dihydralazine. This was observed in patients also receiving a diuretic and a beta-blocking agent. The study indicated that oxdralazine was well tolerated and effective in achieving stable diastolic pressure below 95 mmHg in a significant number of patients (Salvadeo et al., 1981).

Combination with Other Antihypertensive Agents

Research suggests that combining oxdralazine with other antihypertensive agents like propranolol and hydrochlorothiazide can be a rational approach to antihypertensive treatment. This combination has been shown to effectively lower blood pressure without significant side effects or changes in glomerular filtration rate (GFR), enhancing the antihypertensive properties of each agent while reducing side effects (Bartoli et al., 1979).

properties

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDNYKJHWKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27464-23-9 (di-hydrochloride)
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169351
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxdralazine

CAS RN

17259-75-5
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RM Moskowitz, JN Cohn - Clinical Pharmacology & …, 1980 - Wiley Online Library
… oxdralazine alone. Circulating norepinephrine levels (radioenrymatic method) 3 hr after oxdralazine … At the doses tested, oxdralazine is a potent systemic arteriolar dilator with longer-…
Number of citations: 5 ascpt.onlinelibrary.wiley.com
A SALVADEO, G VILLA, O SEGAGNI… - The Journal of …, 1983 - Wiley Online Library
… combination (chlorthalidone plus oxdralazine plus propranolol)… 25 mg chlorthalidone, 20 mg oxdralazine, 40 mg propranolol)… 25 mg chlorthalidone, 56 ± 20 mg oxdralazine, 112 ± 40 mg …
Number of citations: 4 accp1.onlinelibrary.wiley.com
A Salvadeo, G Villa, S Segagni… - Arzneimittel-forschung, 1979 - europepmc.org
56 moderate and severe hypertensive patients entered an open long-term trial aimed at evaluating the efficacy and tolerability of a combined treatment consisting of 3-hydrazino-6-[N, N-…
Number of citations: 7 europepmc.org
A Salvadeo, G Villa, S Segagni, W Piazza… - International Journal of …, 1981 - europepmc.org
… Oxdralazine and dihydralazine therapy … from oxdralazine to dihydralazine complained of side effects with a higher frequency than the patients changing from dihydralazine to oxdralazine…
Number of citations: 1 europepmc.org
E Bartoli, R Faedda, S Arras, A Satta… - Journal of Clinical …, 1979 - europepmc.org
… continued on the same protocol plus 10 to 50 mg oxdralazine qd After an average of 68+/-… the undesired rise in cardiac output due to oxdralazine as well as the activation of the renin-…
Number of citations: 1 europepmc.org
S De Flora, P Zanacchi, C Bennicelli… - Environmental …, 1982 - Wiley Online Library
… Several additional hydrazinophthalazine analogs, such as todralazine and budralazine, hydrazinopyridazine derivatives, such as oxdralazine [Schier and Marxer, …
Number of citations: 22 onlinelibrary.wiley.com
G Steiner, J Gries, D Lenke - Journal of medicinal chemistry, 1981 - ACS Publications
The synthesis and pharmacological activity of new 6-heteroaryl-3-hydrazinopyridazines with antihypertensive action are described. The introduction of pyrrole, pyrazole, imidazole, …
Number of citations: 41 pubs.acs.org
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
SF Campbell, JC Danilewicz - Annual Reports in Medicinal Chemistry, 1980 - Elsevier
Publisher Summary Calcium antagonists are being increasingly studied in hypertension and nifedipine effectively lowers blood pressure in man producing only a small increase in heart …
Number of citations: 2 www.sciencedirect.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com

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